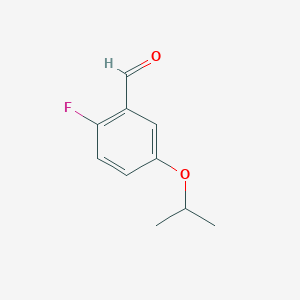

2-Fluoro-5-isopropoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7(2)13-9-3-4-10(11)8(5-9)6-12/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIMAMRDQMBPHKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Development

Established Synthetic Routes to 2-Fluoro-5-isopropoxybenzaldehyde

Established methodologies for the preparation of 2-Fluoro-5-isopropoxybenzaldehyde predominantly rely on a multi-step sequence starting from readily available fluorophenol derivatives. These routes are designed to control the placement of the isopropoxy and aldehyde functionalities on the benzene (B151609) ring, guided by the directing effects of the fluorine and hydroxyl/isopropoxy groups.

A common and well-documented approach commences with 3-Fluorophenol. sigmaaldrich.comnih.govgoogle.comchemicalbook.comsigmaaldrich.com This precursor provides the necessary fluorine atom and an activating hydroxyl group, which facilitates the subsequent introduction of the isopropoxy group.

The initial step involves the conversion of the phenolic hydroxyl group of 3-Fluorophenol to an isopropoxy group. This is typically achieved through a Williamson ether synthesis. The 3-Fluorophenol is first deprotonated with a suitable base, such as potassium carbonate or sodium hydride, to form the corresponding phenoxide. This nucleophilic phenoxide then undergoes an SN2 reaction with an isopropyl halide, commonly 2-bromopropane (B125204) or 2-iodopropane, to yield 1-Fluoro-3-isopropoxybenzene. bldpharm.com The reaction conditions are generally mild, involving a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) and moderate temperatures to ensure efficient conversion while minimizing side reactions.

Reaction Scheme: Isopropoxylation of 3-Fluorophenol

Simplified representation of the reaction

With the isopropoxy group in place, the next critical step is the regioselective introduction of the formyl group precursor at the position ortho to the fluorine atom. This is effectively accomplished via a directed ortho-metalation (DoM) strategy. organic-chemistry.orgwikipedia.orgbaranlab.org The fluorine atom in 1-Fluoro-3-isopropoxybenzene acts as a moderate directing metalation group (DMG), facilitating the deprotonation of the adjacent ortho-proton by a strong organolithium base, typically n-butyllithium or sec-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). wikipedia.org This generates a transient aryllithium intermediate.

This highly reactive intermediate is then quenched with an appropriate electrophile to introduce the aldehyde functionality. A common formylating agent is N,N-dimethylformamide (DMF). The aryllithium species adds to the carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon aqueous workup, hydrolyzes to afford the desired 2-Fluoro-5-isopropoxybenzaldehyde. The fluorine atom's ability to direct the lithiation to the C2 position is crucial for the success of this regioselective formylation. organic-chemistry.orgwikipedia.org

An alternative to directed ortho-metalation involves the formation of a Grignard reagent. rsc.orgsigmaaldrich.com This pathway would typically start from a halogenated precursor, such as 1-bromo-2-fluoro-5-isopropoxybenzene. The synthesis of this precursor itself might involve the bromination of 1-fluoro-3-isopropoxybenzene. Reacting this bromo-derivative with magnesium metal in an ethereal solvent like THF or diethyl ether would generate the corresponding Grignard reagent, 2-fluoro-5-isopropoxyphenylmagnesium bromide. sigmaaldrich.com

The formation of Grignard reagents from fluoroaromatic compounds can be challenging due to the strength of the C-F bond. rsc.orgnih.gov However, in this case, the Grignard formation would proceed from the more reactive carbon-bromine bond. Once formed, this organomagnesium compound can be formylated using various reagents, such as triethyl orthoformate followed by acidic hydrolysis, or again, DMF. The Grignard reagent acts as a nucleophile, attacking the formylating agent to ultimately introduce the aldehyde group.

Retrosynthetic analysis of 2-Fluoro-5-isopropoxybenzaldehyde reveals other potential synthetic disconnections. For instance, one could envision a route starting from a pre-functionalized benzaldehyde (B42025), such as 2,5-dihydroxybenzaldehyde, and selectively introducing the fluoro and isopropoxy groups. However, achieving regioselective fluorination and isopropoxylation in the presence of an aldehyde group can be complex and may require protecting group strategies.

Another approach could involve the oxidation of the corresponding benzyl (B1604629) alcohol, 2-fluoro-5-isopropoxybenzyl alcohol. This alcohol could potentially be synthesized from 2-fluoro-5-isopropoxybenzoic acid or its ester via reduction.

A patent describes a method for preparing 2-fluoro-5-formylbenzonitrile (B141211) starting from o-fluorobenzonitrile, which could potentially be adapted. google.com This involves a multi-step process including reaction with an aldehyde and a halide, followed by hydrolysis and oxidation. While not a direct synthesis of the target compound, it highlights alternative strategies for introducing a formyl group onto a fluorinated benzene ring.

Multi-Step Synthesis from 3-Fluorophenol Precursors

Innovations in Synthetic Protocols

Recent advancements in synthetic chemistry offer potential improvements to the established routes for 2-Fluoro-5-isopropoxybenzaldehyde. Innovations often focus on improving reaction efficiency, reducing the number of synthetic steps, and employing more environmentally benign reagents and conditions.

For instance, developments in directed metalation chemistry, including the use of alternative bases or activating groups, could enhance the efficiency and regioselectivity of the formylation step. baranlab.org Furthermore, advances in catalytic C-H activation could provide a more direct route to formylate the C-H bond ortho to the fluorine atom in 1-Fluoro-3-isopropoxybenzene, potentially bypassing the need for stoichiometric organolithium reagents.

In the context of Grignard reagent formation, modern techniques such as mechanochemical activation or the use of highly reactive "Rieke magnesium" could facilitate the synthesis from less reactive halides or even directly from fluorinated precursors under specific conditions. nih.gov

While not directly reported for this specific molecule, flow chemistry presents an opportunity to improve the safety and scalability of reactions involving highly reactive intermediates like organolithiums. Continuous flow reactors can offer precise control over reaction parameters such as temperature and mixing, leading to higher yields and purities.

Chemo- and Regioselective Synthesis Strategies

The synthesis of 2-Fluoro-5-isopropoxybenzaldehyde necessitates precise control over the introduction of substituents onto the aromatic ring to ensure the correct isomeric product. The directing effects of the existing substituents play a pivotal role in achieving the desired regioselectivity. Starting from commercially available precursors, several synthetic routes can be envisaged, each with its own set of challenges regarding selectivity.

One plausible and common strategy involves the functionalization of a pre-existing disubstituted benzene ring. For instance, starting with 1-fluoro-4-isopropoxybenzene, the introduction of the formyl group (CHO) is a key step. The Vilsmeier-Haack reaction or the Duff reaction are classical methods for the formylation of activated aromatic rings. The fluorine atom is a weak ortho-, para-director, while the isopropoxy group is a strong ortho-, para-director. In this case, the powerful activating and directing effect of the isopropoxy group would primarily direct the incoming electrophile to the positions ortho to it. Since the para position is blocked by the fluorine atom, formylation is expected to occur at the position ortho to the isopropoxy group, which is also meta to the fluorine atom, thus yielding the desired 2-Fluoro-5-isopropoxybenzaldehyde.

Another potential route could start from 2-fluorobenzaldehyde. The introduction of the isopropoxy group at the 5-position would likely proceed via a nucleophilic aromatic substitution (SNAr) reaction on a precursor such as 2-fluoro-5-nitrobenzaldehyde. The nitro group is a strong electron-withdrawing group that activates the ring towards nucleophilic attack. Following the successful substitution with isopropoxide, the nitro group would then need to be reduced to an amino group, which can then be converted to the desired aldehyde via reactions like the Sandmeyer reaction, although this multi-step sequence might be less efficient.

The chemo- and regioselectivity of these transformations are paramount. In the formylation of 1-fluoro-4-isopropoxybenzene, side products, although less likely due to the strong directing effect of the isopropoxy group, could arise from formylation at the other ortho position if reaction conditions are not carefully controlled. In the SNAr approach, the conditions must be optimized to favor the substitution reaction over other potential side reactions.

Table 1: Comparison of Potential Regioselective Formylation Methods for 1-fluoro-4-isopropoxybenzene

| Formylation Method | Reagents | Typical Conditions | Expected Major Product | Potential Byproducts |

| Vilsmeier-Haack | POCl3, DMF | 0 °C to 100 °C | 2-Fluoro-5-isopropoxybenzaldehyde | Minor isomers, tar formation |

| Duff Reaction | Hexamethylenetetramine, acid | 100-150 °C | 2-Fluoro-5-isopropoxybenzaldehyde | Low yields, complex mixture |

| Gattermann Reaction | HCN/HCl, AlCl3 | 0 °C to RT | 2-Fluoro-5-isopropoxybenzaldehyde | Highly toxic reagents |

| Rieche Formylation | Dichloromethyl methyl ether, TiCl4 | 0 °C to RT | 2-Fluoro-5-isopropoxybenzaldehyde | Carcinogenic reagents |

Development of Greener Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For the synthesis of 2-Fluoro-5-isopropoxybenzaldehyde, this translates to the use of less hazardous reagents, the reduction of waste, and the use of more energy-efficient processes.

Traditional formylation methods, such as the Vilsmeier-Haack and Gattermann reactions, often involve stoichiometric amounts of aggressive and toxic reagents, leading to significant waste streams. Modern approaches aim to replace these with catalytic and more benign alternatives. For instance, the use of solid acid catalysts or enzyme-based systems for formylation is an area of active research. rsc.orgnumberanalytics.com While not yet widely applied to this specific molecule, the development of catalytic C-H activation/formylation protocols could offer a much greener alternative.

Solvent choice is another critical aspect of green chemistry. Replacing hazardous chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) with more environmentally friendly options such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water where possible, can significantly reduce the environmental impact of the synthesis. rsc.org

Furthermore, the concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a key metric. Reactions that proceed with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts.

Table 2: Green Chemistry Metrics for Hypothetical Synthetic Routes to 2-Fluoro-5-isopropoxybenzaldehyde

| Synthetic Approach | Key Transformation | Solvents | Atom Economy | Environmental Impact |

| Classical Vilsmeier-Haack | Formylation | Dichloromethane, DMF | Low | High (toxic reagents, waste) |

| Catalytic C-H Formylation | C-H Activation | Green Solvents (e.g., 2-MeTHF) | High | Low (catalytic, less waste) |

| Biocatalytic Formylation | Enzymatic Reaction | Aqueous buffer | Potentially High | Very Low (biocompatible) |

Continuous Flow Chemistry Applications in Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward automation and scale-up. researchgate.netgoogle.com The synthesis of 2-Fluoro-5-isopropoxybenzaldehyde could benefit significantly from the implementation of flow technologies.

For instance, highly exothermic reactions, such as nitration or certain formylation reactions, can be managed much more safely in a flow reactor due to the small reaction volume and high surface-area-to-volume ratio, which allows for efficient heat dissipation. researchgate.net This enhanced temperature control can also lead to higher selectivity and yields by minimizing the formation of thermal byproducts.

Table 3: Potential Advantages of Continuous Flow Synthesis for 2-Fluoro-5-isopropoxybenzaldehyde

| Parameter | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk with exothermic reactions | Enhanced safety due to small volumes and efficient heat transfer |

| Heat & Mass Transfer | Often limited, can lead to side reactions | Excellent control, leading to higher selectivity |

| Reproducibility | Can vary between batches | High reproducibility and consistency |

| Scalability | Often requires re-optimization | Scalable by running for longer times or using parallel reactors |

| Automation | More complex to automate | Readily automated for process control and optimization |

Scalability Considerations for Research and Development

The transition of a synthetic route from the laboratory bench to a pilot plant and ultimately to commercial production is a complex process that requires careful consideration of several factors. kewaunee.incatsci.com For a specialty chemical like 2-Fluoro-5-isopropoxybenzaldehyde, ensuring a robust, safe, and economically viable process is crucial.

Key scalability considerations include:

Reagent and Raw Material Availability and Cost: The cost and reliable supply of starting materials are critical for the economic feasibility of the synthesis. For large-scale production, sourcing materials in bulk at a competitive price is essential.

Process Safety: A thorough safety assessment, including reaction calorimetry to understand the thermal hazards of the process, is mandatory. catsci.com Reactions that are manageable on a small scale can become dangerously exothermic on a larger scale.

Process Robustness: The synthetic route must be robust and tolerant to minor variations in reaction conditions, such as temperature, concentration, and reaction time. This ensures consistent product quality and yield.

Equipment and Infrastructure: The chosen synthetic route must be compatible with the available equipment in a pilot plant or manufacturing facility. The use of highly specialized or corrosive reagents may require significant capital investment.

Work-up and Purification: The isolation and purification of the final product must be efficient and scalable. Methods like crystallization are generally preferred over chromatography for large-scale production due to cost and throughput.

Waste Management: The environmental impact and cost of waste disposal are significant considerations. A scalable process should aim to minimize waste generation.

The development of a scalable synthesis for 2-Fluoro-5-isopropoxybenzaldehyde would likely involve a multidisciplinary team of chemists and chemical engineers to address these challenges and ensure a smooth transition from research and development to production. labmanager.com

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Aldehyde Functionality

The aldehyde group (-CHO) is the primary site of reactivity in 2-Fluoro-5-isopropoxybenzaldehyde, undergoing a range of characteristic reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group is electrophilic due to the electron-withdrawing nature of the adjacent oxygen atom. This makes it susceptible to attack by nucleophiles. libretexts.org In a typical nucleophilic addition reaction, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield an alcohol. libretexts.org Aldehydes, in general, are more reactive in nucleophilic additions than ketones due to less steric hindrance and electronic factors. libretexts.org

The reaction proceeds as follows:

The nucleophile attacks the electrophilic carbonyl carbon.

The pi electrons of the carbon-oxygen double bond move to the oxygen atom, forming an alkoxide intermediate.

Protonation of the alkoxide by a weak acid yields the final alcohol product. libretexts.org

For 2-Fluoro-5-isopropoxybenzaldehyde, this reactivity allows for the introduction of a wide variety of functional groups, leading to diverse molecular scaffolds.

Oxidation to Carboxylic Acids

The aldehyde group of 2-Fluoro-5-isopropoxybenzaldehyde can be readily oxidized to form the corresponding carboxylic acid, 2-fluoro-5-isopropoxybenzoic acid. smolecule.com This transformation is a common and important reaction in organic synthesis. Various oxidizing agents can be employed to achieve this, although specific reagents for this particular compound are not detailed in the provided search results. The high oxidation potential of some fluoroalkyl carboxylic acids can present challenges for their decarboxylation. nih.gov

| Starting Material | Product | Reaction Type |

| 2-Fluoro-5-isopropoxybenzaldehyde | 2-Fluoro-5-isopropoxybenzoic acid | Oxidation |

Reduction to Corresponding Alcohols

The aldehyde functionality can be reduced to a primary alcohol. smolecule.com For 2-Fluoro-5-isopropoxybenzaldehyde, this reaction yields (2-fluoro-5-isopropoxyphenyl)methanol. Common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride are typically used for this type of transformation. smolecule.com

| Starting Material | Product | Reaction Type |

| 2-Fluoro-5-isopropoxybenzaldehyde | (2-Fluoro-5-isopropoxyphenyl)methanol | Reduction |

Condensation Reactions, Including Schiff Base Formation

2-Fluoro-5-isopropoxybenzaldehyde can undergo condensation reactions with primary amines to form imines, also known as Schiff bases. smolecule.comjecst.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. jecst.org These reactions are often catalyzed by a small amount of acid. researchgate.net

A general procedure for Schiff base formation involves:

Dissolving the aldehyde and amine in a suitable solvent, such as ethanol.

Refluxing the mixture for several hours, often with a catalytic amount of an acid like glacial acetic acid. researchgate.netresearchgate.net

The product, a Schiff base, often precipitates from the solution upon cooling and can be purified by recrystallization. researchgate.netresearchgate.net

Schiff bases are versatile intermediates in organic synthesis and have been investigated for various applications. jecst.orgphilarchive.org

Aromatic Ring Functionalization and Derivatization

The substituents on the benzene (B151609) ring of 2-Fluoro-5-isopropoxybenzaldehyde direct the position of further substitution reactions.

Electrophilic Aromatic Substitution Patterns

The fluorine atom and the isopropoxy group are both ortho-, para-directing groups in electrophilic aromatic substitution reactions. However, the fluorine atom is a deactivating group, while the isopropoxy group is an activating group. The interplay of these electronic effects, along with steric hindrance from the bulky isopropoxy group, will determine the regioselectivity of substitution reactions.

For instance, in the synthesis of 2-fluoro-5-bromobenzaldehyde from o-fluorobenzaldehyde, bromination occurs at the position para to the fluorine and meta to the aldehyde group. google.com This suggests that the directing effects of the existing substituents play a crucial role in determining the outcome of the reaction. Further research into the specific electrophilic aromatic substitution reactions of 2-Fluoro-5-isopropoxybenzaldehyde would be needed to definitively establish its substitution patterns.

Nucleophilic Aromatic Substitution with Fluorine Activation

The general mechanism for the SNAr reaction of 2-Fluoro-5-isopropoxybenzaldehyde involves the attack of a nucleophile at the carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized carbanionic intermediate. The negative charge is delocalized over the aromatic ring and, importantly, onto the oxygen atom of the aldehyde group. The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring, yielding the substituted product.

Common nucleophiles that can participate in this reaction include alkoxides, amines, and thiols. For instance, reaction with sodium methoxide (B1231860) would lead to the formation of 2-methoxy-5-isopropoxybenzaldehyde.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions with 2-Fluoro-5-isopropoxybenzaldehyde Analogs

| Nucleophile | Product | Reaction Conditions | Reference |

| Methoxide (MeO⁻) | 2-Methoxy-5-nitrobenzaldehyde | Base (e.g., NaOMe), Solvent (e.g., MeOH), Heat | General SNAr knowledge |

| Amine (R₂NH) | 2-(Dialkylamino)-5-isopropoxybenzaldehyde | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | General SNAr knowledge |

| Thiolate (RS⁻) | 2-(Alkylthio)-5-isopropoxybenzaldehyde | Base (e.g., NaH), Solvent (e.g., THF), Room Temp to Heat | General SNAr knowledge |

Note: This table presents generalized conditions based on known SNAr reactions of activated fluoroarenes, as specific literature for 2-Fluoro-5-isopropoxybenzaldehyde is not widely available.

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

The fluorine atom of 2-Fluoro-5-isopropoxybenzaldehyde can also participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. While aryl fluorides are generally less reactive than other aryl halides in these transformations, the development of specialized catalyst systems has enabled their effective use.

C-C Bond Formation (e.g., Suzuki Coupling): The Suzuki coupling reaction, which couples an organoboron compound with an organic halide, can be applied to 2-Fluoro-5-isopropoxybenzaldehyde. nih.govresearchgate.netresearchgate.netyoutube.comyoutube.commdpi.com This reaction allows for the introduction of a new carbon-carbon bond at the 2-position. The choice of palladium catalyst and ligand is critical for achieving high yields, with electron-rich and bulky phosphine (B1218219) ligands often being employed to facilitate the challenging oxidative addition of the C-F bond to the palladium(0) center. nih.gov

Table 2: Representative Conditions for Suzuki Coupling of 2-Fluoro-5-isopropoxybenzaldehyde

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Product |

| Arylboronic acid | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or similar biaryl phosphines | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 2-Aryl-5-isopropoxybenzaldehyde |

| Alkylboronic acid | PdCl₂(dppf) | dppf | K₂CO₃ | THF/H₂O | 2-Alkyl-5-isopropoxybenzaldehyde |

Note: This table provides representative conditions based on established protocols for Suzuki couplings of aryl fluorides.

C-N Bond Formation (e.g., Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.orgnih.govorganic-chemistry.orgyoutube.com This reaction can be used to introduce a variety of primary and secondary amines at the 2-position of 2-Fluoro-5-isopropoxybenzaldehyde, leading to the synthesis of N-aryl and N-heteroaryl derivatives. Similar to Suzuki coupling, the success of this reaction with an aryl fluoride substrate relies heavily on the use of specialized palladium catalysts and ligands. wikipedia.orgorganic-chemistry.org

Table 3: Representative Conditions for Buchwald-Hartwig Amination of 2-Fluoro-5-isopropoxybenzaldehyde

| Amine | Catalyst | Ligand | Base | Solvent | Product |

| Primary or Secondary Amine | Pd₂(dba)₃ | BrettPhos or RuPhos | NaOtBu or LHMDS | Toluene or Dioxane | 2-(Amino)-5-isopropoxybenzaldehyde derivative |

Note: This table provides representative conditions based on established protocols for Buchwald-Hartwig aminations of aryl fluorides.

C-O Bond Formation (e.g., Buchwald-Hartwig Etherification): The palladium-catalyzed formation of C-O bonds, often considered a variant of the Buchwald-Hartwig reaction, can be employed to synthesize diaryl ethers or aryl alkyl ethers from 2-Fluoro-5-isopropoxybenzaldehyde. rsc.orgresearchwithrutgers.comnih.gov This reaction involves the coupling of an alcohol or phenol (B47542) with the aryl fluoride in the presence of a suitable palladium catalyst and base.

Table 4: Representative Conditions for C-O Coupling of 2-Fluoro-5-isopropoxybenzaldehyde

| Alcohol/Phenol | Catalyst | Ligand | Base | Solvent | Product |

| Phenol | Pd(OAc)₂ | tBuXPhos | K₃PO₄ | Toluene | 2-(Phenoxy)-5-isopropoxybenzaldehyde |

| Alcohol | PdCl₂(Amphos) | Amphos | K₂CO₃ | Dioxane | 2-(Alkoxy)-5-isopropoxybenzaldehyde |

Note: This table provides representative conditions based on established protocols for C-O couplings of aryl fluorides.

Stereochemical Aspects of Reactions Involving 2-Fluoro-5-isopropoxybenzaldehyde

The aldehyde functional group in 2-Fluoro-5-isopropoxybenzaldehyde is a prochiral center, meaning that nucleophilic addition to the carbonyl carbon can lead to the formation of a new stereocenter. The stereochemical outcome of such reactions is of significant interest, particularly in the synthesis of chiral molecules.

The two faces of the carbonyl group are diastereotopic due to the presence of the ortho-substituent (the fluorine atom and the isopropoxy group at the 5-position). Nucleophilic attack can occur from either the Re or Si face of the aldehyde, potentially leading to a mixture of enantiomers or diastereomers if the nucleophile is also chiral.

The stereoselectivity of nucleophilic additions to the aldehyde can be influenced by several factors:

Steric Hindrance: The ortho-substituents can sterically hinder the approach of the nucleophile, favoring attack from the less hindered face.

Chiral Catalysts or Reagents: The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, can create a chiral environment around the carbonyl group, leading to enantioselective addition. nih.govyoutube.comacs.org For example, the proline-catalyzed aldol (B89426) reaction is a well-known method for achieving high enantioselectivity in the reaction of aldehydes with ketones. youtube.com

Chiral Auxiliaries: Attaching a chiral auxiliary to the nucleophile or the aldehyde can direct the stereochemical course of the reaction. osi.lv

Substrate Control: If the molecule already contains a stereocenter, it can influence the stereochemical outcome of a reaction at a different site, a phenomenon known as diastereoselective synthesis. mdpi.com

For instance, in an asymmetric addition of an organozinc reagent to 2-Fluoro-5-isopropoxybenzaldehyde catalyzed by a chiral amino alcohol, the catalyst would coordinate to the aldehyde and the organozinc reagent, forming a transient chiral complex that favors the formation of one enantiomer of the resulting secondary alcohol over the other. nih.gov The precise stereochemical outcome would depend on the specific catalyst and reaction conditions employed.

Role As a Versatile Synthetic Intermediate

Building Block for Complex Organic Molecules

The reactivity of the aldehyde functional group, combined with the electronic effects of the fluorine and isopropoxy substituents, allows for the construction of intricate molecular architectures.

2-Fluoro-5-isopropoxybenzaldehyde serves as a crucial starting material in the preparation of fluorinated diarylheptanoids. smolecule.com These compounds are a class of natural products that have garnered significant interest due to their diverse biological activities. The synthesis involves leveraging the aldehyde functionality for carbon-carbon bond formation, ultimately leading to the complex diarylheptanoid scaffold. The presence of the fluorine atom in the final product can significantly influence its pharmacokinetic and pharmacodynamic properties.

The development of novel therapeutic agents often relies on the synthesis of complex heterocyclic compounds. mdpi.com The incorporation of fluorine into these structures is a widely used strategy in medicinal chemistry to enhance metabolic stability and binding affinity. mdpi.com While direct examples of 2-Fluoro-5-isopropoxybenzaldehyde in heterocyclic synthesis are not extensively documented in the provided results, its analogous structures are instrumental. For instance, fluorinated benzaldehydes are key precursors in constructing a variety of heterocyclic systems, suggesting the potential of 2-Fluoro-5-isopropoxybenzaldehyde for similar applications. The aldehyde group can readily participate in condensation reactions with amines and other nucleophiles to form the core of various heterocyclic rings.

The utility of 2-Fluoro-5-isopropoxybenzaldehyde extends to its role as a precursor for advanced pharmaceutical intermediates. smolecule.com Its structural motifs are found in molecules designed for specific biological targets. For example, fluorinated and alkoxy-substituted phenyl rings are common features in kinase inhibitors, a cornerstone of targeted cancer therapies. smolecule.com The fluorine atom can enhance interactions within the ATP-binding pockets of kinases, while the isopropoxy group can provide steric bulk to fine-tune selectivity. smolecule.com

Applications in Materials Science Research

The unique electronic and structural characteristics of 2-Fluoro-5-isopropoxybenzaldehyde also make it a candidate for applications in materials science.

In the field of coordination chemistry, ligands play a critical role in determining the structure and properties of metal complexes. Research has explored the use of 2-Fluoro-5-isopropoxybenzaldehyde as a ligand in the design of coordination polymers. smolecule.com The oxygen atom of the isopropoxy group and the aldehyde oxygen can act as coordination sites for metal ions, leading to the formation of extended one-, two-, or three-dimensional networks. These coordination polymers can exhibit interesting properties, such as magnetism, porosity, and luminescence, with potential applications in gas storage, catalysis, and sensing.

The principles of supramolecular chemistry involve the self-assembly of molecules into well-defined, functional structures. While direct integration of 2-Fluoro-5-isopropoxybenzaldehyde into such structures is an area of ongoing research, the functional groups it possesses are amenable to forming non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are the driving forces for self-assembly. Its integration could lead to the formation of novel liquid crystals, gels, or other functional soft materials.

Catalyst and Reagent Development Utilizing the Compound

The molecular architecture of 2-Fluoro-5-isopropoxybenzaldehyde, featuring a reactive aldehyde group and specific electronic properties conferred by the fluoro and isopropoxy substituents, makes it a valuable precursor in the development of specialized catalysts and reagents. Its utility is most prominent in the synthesis of ligands for coordination chemistry and in the construction of novel organic reagents.

Foundation in Ligand Synthesis for Catalysis

A primary application of 2-Fluoro-5-isopropoxybenzaldehyde in catalyst development lies in its use as a starting material for synthesizing organic molecules known as ligands. These ligands can then bind to metal ions to form metal complexes, many of which are powerful catalysts. The aldehyde functional group is particularly suited for this purpose as it readily undergoes condensation reactions with primary amines to form Schiff bases (also known as imines).

Schiff bases are a critical class of ligands in coordination chemistry. The nitrogen atom of the imine group can donate its lone pair of electrons to a metal center, forming a stable coordinate bond. By selecting an appropriate amine, ligands with multiple coordination sites (e.g., bidentate or polydentate) can be created, which form highly stable chelate complexes with metal ions. These metal complexes are widely explored for their catalytic activities in various organic transformations.

For instance, research on analogous fluorinated benzohydrazides has demonstrated the synthesis of Schiff base ligands that coordinate with transition metals like Zinc (Zn), Copper (Cu), Cobalt (Co), Nickel (Ni), and Manganese (Mn). mdpi.com The resulting metal complexes have been shown to exhibit significant catalytic activity, such as in the oxidation of aniline. mdpi.com The general reaction to form a Schiff base from 2-Fluoro-5-isopropoxybenzaldehyde is depicted below:

Figure 1: General synthesis of a Schiff base from 2-Fluoro-5-isopropoxybenzaldehyde and a primary amine (R-NH₂).

The substituents on the aromatic ring of 2-Fluoro-5-isopropoxybenzaldehyde—the electron-withdrawing fluorine atom and the electron-donating, sterically bulky isopropoxy group—can influence the electronic properties and stability of the resulting metal complex, thereby tuning its catalytic activity and selectivity.

Application in Coordination Polymers and Materials Science

Beyond discrete molecular catalysts, 2-Fluoro-5-isopropoxybenzaldehyde has been identified as a valuable building block in materials science, particularly in the design of coordination polymers. smolecule.com Coordination polymers are multi-dimensional structures in which metal ions are linked by organic ligands. These materials are of great interest for applications in catalysis, gas storage, and sensing.

A study presented at the 2011 Spring National Meeting & Exposition of the American Chemical Society explored the use of 2-Fluoro-5-isopropoxybenzaldehyde as a ligand precursor for such materials. smolecule.com In this context, the aldehyde can be modified, for example, into a carboxylate or another functional group capable of bridging multiple metal centers to build extended networks. The fluorine and isopropoxy groups become integral parts of the polymer's pore environment, potentially influencing its substrate selectivity when used as a catalyst. While detailed studies on the specific catalytic applications of coordination polymers derived from this exact aldehyde are not widely published, the principle remains a key area of its potential utility.

The table below summarizes the potential applications of 2-Fluoro-5-isopropoxybenzaldehyde in catalyst and reagent development based on the reactivity of its functional groups and research on analogous compounds.

| Application Area | Derived Structure | Potential Metal Centers | Potential Catalytic Reactions |

| Homogeneous Catalysis | Schiff Base Complexes | Mn, Co, Ni, Cu, Zn | Oxidation, Reduction, C-C Coupling |

| Heterogeneous Catalysis | Coordination Polymers | Various Transition Metals | Asymmetric Synthesis, Oxidation |

| Reagent Synthesis | Iminium Salts | N/A | Cycloadditions, Functional Group Transformations |

Advanced Spectroscopic and Structural Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Fluoro-5-isopropoxybenzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be employed for complete structural assignment.

Proton (¹H) NMR Spectroscopy

In the ¹H NMR spectrum of 2-Fluoro-5-isopropoxybenzaldehyde, distinct signals would be expected for the aldehyde proton, the aromatic protons, and the isopropoxy group protons.

Aldehyde Proton (-CHO): A singlet, typically appearing far downfield in the range of δ 9.8-10.5 ppm due to the strong deshielding effect of the carbonyl group. It may exhibit a small coupling to the ortho-fluorine atom.

Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring would appear in the aromatic region (δ 6.8-7.8 ppm). Their splitting patterns are influenced by both proton-proton (H-H) and proton-fluorine (H-F) coupling.

The proton at C6 (ortho to the aldehyde and meta to the fluorine) would likely be a doublet of doublets.

The proton at C4 (meta to the aldehyde and ortho to the fluorine) would also be a doublet of doublets, with a larger coupling constant to the adjacent fluorine.

The proton at C3 (ortho to the aldehyde and meta to the isopropoxy group) would appear as a doublet of doublets.

Isopropoxy Group (-OCH(CH₃)₂):

A septet (or multiplet) would be observed for the methine proton (-CH) around δ 4.6-4.8 ppm, split by the six equivalent methyl protons.

A doublet for the six equivalent methyl protons (-CH₃) would appear further upfield, typically around δ 1.3-1.4 ppm, split by the single methine proton.

Table 1: Predicted ¹H NMR Spectral Data for 2-Fluoro-5-isopropoxybenzaldehyde

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -CHO | 9.8 – 10.5 | d | J(H,F) ≈ 1-3 |

| Ar-H (C3-H) | 7.2 – 7.4 | dd | J(H,H) ≈ 8-9, J(H,F) ≈ 4-5 |

| Ar-H (C4-H) | 7.0 – 7.2 | dd | J(H,H) ≈ 8-9, J(H,F) ≈ 9-10 |

| Ar-H (C6-H) | 7.5 – 7.7 | dd | J(H,H) ≈ 3, J(H,F) ≈ 1-2 |

| -OCH(CH₃)₂ | 4.6 – 4.8 | sept | J(H,H) ≈ 6 |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The presence of the fluorine atom introduces C-F coupling, which can be observed in the spectrum.

Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is highly deshielded and would appear as a doublet around δ 188-192 ppm, showing coupling to the fluorine at C2.

Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-165 ppm).

The carbon bearing the fluorine (C2) would show a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz).

The other aromatic carbons will also exhibit smaller C-F couplings (²JCF, ³JCF).

The carbon attached to the isopropoxy group (C5) would be found around δ 150-155 ppm.

Isopropoxy Carbons (-OCH(CH₃)₂):

The methine carbon (-CH) would be observed around δ 70-72 ppm.

The two equivalent methyl carbons (-CH₃) would appear upfield around δ 21-23 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Fluoro-5-isopropoxybenzaldehyde

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| -CHO | 188 – 192 | ~5-10 |

| C1 | ~125 | ~15-20 |

| C2 | ~160 | ~250 |

| C3 | ~118 | ~20-25 |

| C4 | ~115 | ~5-10 |

| C5 | ~152 | ~2-3 |

| C6 | ~128 | ~3-5 |

| -OCH(CH₃)₂ | 70 – 72 | N/A |

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is highly sensitive to the local electronic environment. For 2-Fluoro-5-isopropoxybenzaldehyde, a single signal would be expected. sigmaaldrich.com The chemical shift for an aromatic fluorine is typically in the range of δ -100 to -140 ppm. sigmaaldrich.com The signal would be split into a multiplet due to coupling with the nearby aromatic protons, primarily the ortho-proton at C3 and the meta-proton at C4.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): Would reveal correlations between coupled protons, for instance, confirming the connectivity between the isopropoxy methine and methyl protons, and among the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would establish one-bond correlations between protons and the carbons they are directly attached to (e.g., C3-H3, C4-H4, C6-H6).

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band for the C=O stretch of the aldehyde group, typically found in the region of 1685-1710 cm⁻¹. Other key absorptions would include:

C-H stretching of the aldehyde proton around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi doublet).

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

A strong C-O-C stretching band for the isopropoxy ether linkage around 1250 cm⁻¹.

A C-F stretching vibration, typically seen as a strong band in the 1200-1300 cm⁻¹ region.

Aliphatic C-H stretching from the isopropoxy group just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. The C=O stretch would also be visible, though typically weaker than in the IR spectrum.

Table 3: Predicted IR Absorption Frequencies for 2-Fluoro-5-isopropoxybenzaldehyde

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Isopropoxy C-H | Stretch | 2980-2960 | Medium-Strong |

| Aldehyde C-H | Stretch | 2820, 2720 | Medium |

| Aldehyde C=O | Stretch | 1685-1710 | Strong |

| Aromatic C=C | Stretch | 1600, 1500, 1450 | Medium-Strong |

| C-F | Stretch | 1200-1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

Molecular Ion Peak (M⁺): For 2-Fluoro-5-isopropoxybenzaldehyde (C₁₀H₁₁FO₂), the exact molecular weight is 182.0743 g/mol . The high-resolution mass spectrum should show the molecular ion peak at this m/z value.

Fragmentation Pattern: Common fragmentation pathways for benzaldehydes and ethers would be expected:

Loss of a proton ([M-1]⁺) from the aldehyde group is a common fragmentation, leading to a stable acylium ion.

Loss of the aldehyde group (-CHO) would result in a fragment at [M-29]⁺.

Cleavage of the isopropoxy group is likely. Loss of a propyl radical (-C₃H₇) would give a fragment at [M-43]⁺, and loss of propene via a McLafferty-type rearrangement could produce a fragment corresponding to 2-fluoro-5-hydroxybenzaldehyde.

Loss of the entire isopropoxy group (-OC₃H₇) would result in a fragment at [M-59]⁺.

Table 4: Predicted Mass Spectrometry Fragments for 2-Fluoro-5-isopropoxybenzaldehyde

| m/z Value (Predicted) | Identity of Fragment |

|---|---|

| 182 | [M]⁺ |

| 181 | [M-H]⁺ |

| 153 | [M-CHO]⁺ |

| 139 | [M-C₃H₇]⁺ |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For 2-Fluoro-5-isopropoxybenzaldehyde, the primary chromophore is the substituted benzene ring containing an aldehyde group. The absorption of UV radiation by this molecule would be expected to reveal information about its electronic structure. Specifically, the UV-Vis spectrum would likely exhibit absorption bands corresponding to π → π* and n → π* electronic transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths. In 2-Fluoro-5-isopropoxybenzaldehyde, these would be associated with the aromatic ring and the carbonyl group of the aldehyde.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as one of the lone pair orbitals on the oxygen atom of the carbonyl group, to a π* antibonding orbital. These transitions are typically of lower intensity and occur at longer wavelengths compared to π → π* transitions.

Table 1: Hypothetical UV-Vis Spectral Data for 2-Fluoro-5-isopropoxybenzaldehyde (Note: The following table is for illustrative purposes only, as experimental data is not currently available.)

| Transition | Expected λmax (nm) Range | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π* | 240 - 280 | High |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the exact positions of the atoms, as well as bond lengths and bond angles.

A successful X-ray crystallographic analysis of 2-Fluoro-5-isopropoxybenzaldehyde would provide a wealth of structural information, including:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal.

Molecular Conformation: The precise spatial arrangement of the fluoro, isopropoxy, and aldehyde substituents on the benzene ring.

Intermolecular Interactions: Details of how the molecules pack together in the crystal lattice, including any hydrogen bonding, halogen bonding, or π-stacking interactions.

This detailed structural information is crucial for understanding the solid-state properties of the compound and for computational modeling studies. Despite the power of this technique, there are no published crystal structures for 2-Fluoro-5-isopropoxybenzaldehyde in the Cambridge Structural Database or other publicly accessible crystallographic databases.

Table 2: Required Crystallographic Data for 2-Fluoro-5-isopropoxybenzaldehyde (Note: This table outlines the data that would be obtained from an X-ray crystallographic study; no experimental data is currently available.)

| Parameter | Information to be Determined |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, C2/c, etc. |

| a, b, c (Å) | Unit cell lengths |

| α, β, γ (°) | Unit cell angles |

| Volume (ų) | Unit cell volume |

| Z | Number of molecules per unit cell |

| Bond Lengths (Å) | e.g., C-F, C=O, C-O, C-C |

| Bond Angles (°) | e.g., O=C-H, C-C-F |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies (e.g., Density Functional Theory (DFT))

No specific peer-reviewed studies employing Density Functional Theory (DFT) or other quantum chemical methods to analyze 2-Fluoro-5-isopropoxybenzaldehyde have been identified. Such studies are crucial for providing fundamental insights into the molecule's behavior.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO/LUMO)

Detailed analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and distributions for 2-Fluoro-5-isopropoxybenzaldehyde, is not available in the current scientific literature. This information is vital for predicting the molecule's reactivity, electronic transitions, and potential as an electron donor or acceptor.

Conformational Analysis and Energetics

A formal conformational analysis to determine the most stable geometric arrangements of the isopropoxy and aldehyde groups relative to the fluorinated benzene (B151609) ring of 2-Fluoro-5-isopropoxybenzaldehyde has not been reported. For related molecules like 2-fluorobenzaldehyde, studies have shown that the trans conformer (where the carbonyl oxygen and fluorine atom are on opposite sides of the C-C bond) is generally more stable. rsc.org However, the energetic landscape for 2-Fluoro-5-isopropoxybenzaldehyde, considering the bulky isopropoxy group, remains uncharacterized.

Vibrational Frequency Calculations and Spectroscopic Correlation

There are no published computational studies that calculate the theoretical vibrational frequencies of 2-Fluoro-5-isopropoxybenzaldehyde. Such calculations are instrumental in assigning experimental infrared (IR) and Raman spectral bands to specific molecular vibrations, thereby confirming the molecule's structure and bonding characteristics.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has not been specifically applied to elucidate the mechanisms of reactions involving 2-Fluoro-5-isopropoxybenzaldehyde. For instance, while it is known to participate in reactions like cyclocondensation, the transition states and energy barriers for these transformations have not been computationally mapped. researchgate.net

Molecular Dynamics Simulations in Chemical Systems

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. However, there are no available reports of MD simulations being performed on systems containing 2-Fluoro-5-isopropoxybenzaldehyde to study its interactions, for example, within a solvent or at an interface.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are used to predict the properties of chemicals based on their molecular structure. No QSPR studies specifically including 2-Fluoro-5-isopropoxybenzaldehyde in their training or test sets to predict its physicochemical or biological properties have been found in the literature.

Future Perspectives and Emerging Research Areas

Development of Asymmetric Synthesis Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. For chiral molecules derived from 2-Fluoro-5-isopropoxybenzaldehyde, the development of efficient asymmetric synthesis methodologies is a key research frontier. While classical synthesis routes provide the racemic compound, future efforts will likely concentrate on catalytic, enantioselective methods to access specific stereoisomers directly.

A promising avenue lies in the field of organocatalysis. Chiral secondary amine catalysts, such as those derived from amino acids, have been successfully employed in the enantioselective α-fluorination of aldehydes. nih.gov These catalysts form transient chiral enamine intermediates that react with an electrophilic fluorine source in a diastereoselective manner, yielding chiral fluoroaldehydes upon hydrolysis. nih.gov Adapting such methodologies to precursors of 2-Fluoro-5-isopropoxybenzaldehyde could provide a direct, metal-free route to chiral derivatives.

Furthermore, the development of catalytic methods for the atroposelective synthesis of axially chiral biaryl aldehydes represents another significant direction. nih.gov Given that many biologically active molecules possess axial chirality, applying N-heterocyclic carbene (NHC) catalysis or enantioselective cross-coupling reactions to synthesize axially chiral aldehydes derived from 2-Fluoro-5-isopropoxybenzaldehyde could lead to novel molecular scaffolds with unique three-dimensional structures and biological activities. nih.gov

Exploration of Novel Catalytic Transformations

Expanding the synthetic utility of 2-Fluoro-5-isopropoxybenzaldehyde hinges on the exploration of novel catalytic transformations that can selectively functionalize the molecule. Current research into one-pot and tandem reactions for synthesizing substituted benzaldehydes provides a glimpse into future possibilities. liberty.edurug.nlacs.orgresearchgate.net These strategies, which avoid the costly and time-consuming isolation of intermediates, are highly desirable for efficient chemical manufacturing. liberty.edu

Future research may focus on developing novel palladium- and copper-catalyzed cross-coupling reactions. wikipedia.org For instance, the Chan-Lam coupling for forming aryl carbon-heteroatom bonds and the Sonogashira coupling for creating carbon-carbon bonds with terminal alkynes could be adapted to generate a diverse library of derivatives from 2-Fluoro-5-isopropoxybenzaldehyde. wikipedia.org Similarly, modern variations of the Ullmann reaction, which uses copper to mediate the formation of biaryl compounds, could be explored. wikipedia.org

Another area of interest is the use of fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to mediate novel reactions. Recent studies have shown that HFIP can facilitate a one-pot, metal-free synthesis of diarylamines from aromatic aldehydes and anilines through an imine formation followed by an oxidative rearrangement and a light-induced deformylation step. acs.org Applying such innovative, environmentally friendly protocols to 2-Fluoro-5-isopropoxybenzaldehyde could open up new synthetic pathways.

| Catalytic Method | Potential Application to 2-Fluoro-5-isopropoxybenzaldehyde | Reference |

| Organocatalytic α-fluorination | Direct asymmetric synthesis of chiral derivatives. | nih.gov |

| Tandem Reactions | One-pot synthesis of complex ortho-substituted analogues. | liberty.edu |

| Palladium/Copper Cross-Coupling | Derivatization via Chan-Lam, Sonogashira, and Ullmann reactions. | wikipedia.org |

| HFIP-Mediated Synthesis | Metal-free synthesis of diarylamine derivatives. | acs.org |

Integration with Machine Learning for Synthetic Route Prediction

Template-based methods rely on a library of known chemical reaction rules to identify potential disconnections in a target molecule. nih.gov

Template-free methods generate reactants directly from the product structure, allowing for the discovery of entirely new synthetic routes. arxiv.org

Design and Synthesis of Advanced Analogues with Tunable Reactivity

The design and synthesis of advanced analogues of 2-Fluoro-5-isopropoxybenzaldehyde with finely tuned properties is a key area for future research, particularly in drug discovery. The fluorine and isopropoxy groups on the benzaldehyde (B42025) scaffold provide a unique starting point for creating molecules with tailored electronic and steric properties.

Future work will likely involve the synthesis of derivatives where the reactivity of the aldehyde or the properties of the aromatic ring are modulated. For example, propargyl derivatives of fluorinated nucleosides have shown significant cytotoxic activity against cancer cell lines. researchgate.net Synthesizing propargylated analogues of 2-Fluoro-5-isopropoxybenzaldehyde could yield new compounds for biological screening.

Q & A

Q. What are the common synthetic routes for preparing 2-Fluoro-5-isopropoxybenzaldehyde in laboratory settings?

- Methodological Answer : A primary method involves introducing the isopropoxy group via nucleophilic aromatic substitution or Williamson ether synthesis. For example, reacting 2-fluoro-5-hydroxybenzaldehyde with isopropyl iodide in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent like DMF . Friedel-Crafts acylation (as used for analogous methoxy derivatives) may require adaptation to avoid steric hindrance from the isopropoxy group . Purification typically involves column chromatography or recrystallization to achieve >95% purity, as noted in industrial-scale protocols .

Q. Which spectroscopic techniques are most reliable for characterizing 2-Fluoro-5-isopropoxybenzaldehyde?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are critical for confirming the aldehyde proton (δ 9.8–10.2 ppm), fluorine coupling patterns, and isopropoxy methyl groups (δ 1.2–1.4 ppm for CH₃) .

- IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the aldehyde group .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 198.19) .

- Melting Point : Consistency with literature values (e.g., 82–85°C for analogs) ensures purity .

Q. How is 2-Fluoro-5-isopropoxybenzaldehyde utilized as a building block in medicinal chemistry?

- Methodological Answer : It serves as a precursor for Schiff base ligands in metal-catalyzed reactions or as an intermediate in synthesizing fluorinated bioactive molecules. For instance, condensation with amines forms imines for antimicrobial agent development, leveraging the electron-withdrawing fluoro group to modulate reactivity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) for Friedel-Crafts steps to balance activity and side reactions .

- Solvent Effects : Compare DMF (high polarity) vs. dichloromethane (low boiling point) for etherification efficiency .

- Temperature Control : Maintain 0–5°C during exothermic steps to minimize decomposition .

- In Situ Monitoring : Use TLC or HPLC to track reaction progress and terminate at optimal conversion .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Impurity Analysis : Use HPLC (e.g., C18 column, acetonitrile/water gradient) to detect byproducts like unreacted starting materials or oxidation products .

- Isomer Differentiation : Employ 2D NMR (e.g., NOESY) to distinguish ortho vs. para substitution artifacts .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if spectral ambiguities persist .

Q. How does the isopropoxy group influence electronic and steric properties compared to methoxy analogs?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify steric bulk (via van der Waals radii) and electron-donating effects (via Hammett σ values) .

- Kinetic Studies : Compare reaction rates in nucleophilic substitutions (e.g., with Grignard reagents) to empirically assess steric hindrance .

Q. What side reactions occur during synthesis, and how are they mitigated?

- Methodological Answer :

- Over-Oxidation : The aldehyde group may oxidize to carboxylic acid under prolonged air exposure; use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) .

- Ether Cleavage : Acidic conditions can hydrolyze the isopropoxy group; neutralize reaction mixtures promptly post-synthesis .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results in derivatives of 2-Fluoro-5-isopropoxybenzaldehyde?

- Methodological Answer :

- Dose-Response Curves : Replicate assays across multiple concentrations to identify non-linear effects .

- Structural-Activity Relationships (SAR) : Systematically modify substituents (e.g., replacing fluorine with chlorine) to isolate contributing factors .

- Control Experiments : Verify purity of intermediates using COA (Certificate of Analysis) standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.